5-Chloro-3-ethynylpyrazin-2-amine

Catalog No.
S15709471
CAS No.
1244776-65-5
M.F
C6H4ClN3
M. Wt
153.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-ethynylpyrazin-2-amine

CAS Number

1244776-65-5

Product Name

5-Chloro-3-ethynylpyrazin-2-amine

IUPAC Name

5-chloro-3-ethynylpyrazin-2-amine

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

InChI

InChI=1S/C6H4ClN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9)

InChI Key

MXHJXMRBCOKSSL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CN=C1N)Cl

5-Chloro-3-ethynylpyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chloro and an ethynyl group. Its molecular formula is C6H5ClN3C_6H_5ClN_3 and it has a molecular weight of approximately 119.12 g/mol. The compound is characterized by the presence of a chlorine atom at the fifth position and an ethynyl group at the third position of the pyrazine ring, which contributes to its unique chemical properties and biological activities.

The reactivity of 5-Chloro-3-ethynylpyrazin-2-amine can be attributed to its functional groups. The ethynyl moiety can participate in various coupling reactions, such as:

  • Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds, enabling further functionalization of the compound.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis, facilitating the introduction of different functional groups.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

5-Chloro-3-ethynylpyrazin-2-amine has been studied for its potential biological activities. Research indicates that compounds with similar structures may exhibit antimicrobial, antifungal, and anticancer properties. The presence of the chloro and ethynyl groups enhances its interaction with biological targets, potentially leading to inhibition of specific enzymes or receptors involved in disease processes.

Synthesis of 5-Chloro-3-ethynylpyrazin-2-amine can be achieved through several methods:

  • Direct Halogenation: Starting from 3-ethynylpyrazin-2-amine, chlorination can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Ethynylation: The introduction of the ethynyl group can be accomplished via acetylene addition to an appropriate precursor under basic conditions.
  • Click Chemistry: This method utilizes copper-catalyzed reactions to effectively form new carbon-carbon bonds, allowing for the incorporation of the ethynyl group into the pyrazine framework.

These methods provide versatile pathways for synthesizing this compound and its derivatives.

5-Chloro-3-ethynylpyrazin-2-aminePyrazine ring with chloro and ethynylAntimicrobial, anticancer6-Chloro-3-ethynylpyrazin-2-aminesChlorine at sixth positionVaries based on position5-Chloro-3-ethynylpyridin-2-aminesPyridine instead of pyrazineDifferent target interactions5-Chloro-3-(trimethylsilyl)ethynylpyrazin-Trimethylsilyl groupEnhanced solubility, modified activity

Each of these compounds presents unique characteristics that differentiate them from 5-Chloro-3-ethynylpyrazin-2-amines while sharing common functional groups that may influence their biological activities.

Interaction studies involving 5-Chloro-3-ethynylpyrazin-2-amine have focused on its binding affinity to biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. Further investigations using techniques like molecular docking and surface plasmon resonance are necessary to elucidate these interactions more comprehensively.

Several compounds share structural similarities with 5-Chloro-3-ethynylpyrazin-2-amine. These include:

  • 6-Chloro-3-ethynylpyrazin-2-amine: Similar structure but with chlorine at the sixth position; may exhibit different biological properties due to positional changes.
  • 5-Chloro-3-ethynylpyridin-2-amine: Contains a pyridine ring instead of pyrazine; potential differences in reactivity and biological activity.
  • 5-Chloro-3-(trimethylsilyl)ethynylpyrazin-2-amine: Features a trimethylsilyl group which may enhance solubility and alter pharmacokinetic properties.

Comparison Table

Compound NameStructural FeaturesPotential

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

153.0093748 g/mol

Monoisotopic Mass

153.0093748 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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